molecular formula C23H28N4O3S2 B2670952 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-methylcyclohexyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1212104-10-3

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-methylcyclohexyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Katalognummer B2670952
CAS-Nummer: 1212104-10-3
Molekulargewicht: 472.62
InChI-Schlüssel: AKJXTRFDYHQFRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-methylcyclohexyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide” is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . These compounds are known to be G protein-gated inwardly-rectifying potassium (GIRK) channel activators .


Synthesis Analysis

The synthesis of these compounds involves the identification of a new ether-based scaffold paired with a novel sulfone-based head group . This results in a potent and selective GIRK1/2 activator . The compounds were evaluated in tier 1 DMPK assays and were found to display nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by a 1,1-dioxidotetrahydrothiophen-3-yl group, a 3-methyl group, a 2-methylcyclohexyl group, and a thiophen-2-yl group attached to a 1H-pyrazolo[3,4-b]pyridine-4-carboxamide core .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the formation of an ether-based scaffold and a sulfone-based head group . These reactions result in compounds with nanomolar potency as GIRK1/2 activators .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Heterocyclic compounds, such as pyrazole, pyridine, and pyrimidine derivatives, have been extensively synthesized and evaluated for their biological activities. Studies reveal that these compounds exhibit significant antimicrobial and anticancer properties, which could suggest potential research applications for the compound . For instance, pyrazolopyrimidine derivatives have been identified as potential anticancer and anti-5-lipoxygenase agents, indicating their utility in the development of novel therapeutics (Rahmouni et al., 2016).

Antimicrobial Activities

The synthesis of novel heterocyclic compounds, such as thieno-fused bicyclic compounds and pyrazolopyridines, has led to the identification of new antimicrobial agents. These compounds have been tested against a variety of bacterial and fungal pathogens, demonstrating their potential as effective antimicrobial agents (Mabkhot et al., 2015). Such studies suggest that the compound could also be explored for its antimicrobial efficacy.

Anticancer Research

Additionally, heterocyclic compounds have been evaluated for their anticancer activities, with some showing promising results in inhibiting the growth of cancer cells. This includes the synthesis of pyrazolopyrimidines and pyridine derivatives, which have been assessed for their potential as anticancer agents. The compound's structural complexity and heterocyclic nature suggest that it could also have applications in anticancer research, warranting further investigation (Katariya et al., 2021).

Wirkmechanismus

The mechanism of action of these compounds involves the activation of G protein-gated inwardly-rectifying potassium (GIRK) channels . This activation is achieved through the interaction of the compounds with the GIRK channels, leading to their opening and the subsequent flow of potassium ions .

Zukünftige Richtungen

The future directions for research on these compounds could involve further optimization of their structure to enhance their potency and selectivity as GIRK1/2 activators. Additionally, in-depth studies could be conducted to fully understand their mechanism of action and to evaluate their potential therapeutic applications .

Eigenschaften

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-methyl-N-(2-methylcyclohexyl)-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3S2/c1-14-6-3-4-7-18(14)25-23(28)17-12-19(20-8-5-10-31-20)24-22-21(17)15(2)26-27(22)16-9-11-32(29,30)13-16/h5,8,10,12,14,16,18H,3-4,6-7,9,11,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJXTRFDYHQFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C2=CC(=NC3=C2C(=NN3C4CCS(=O)(=O)C4)C)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-methylcyclohexyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.